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Compound of Interest

5-Chloro-3-bromo-2-
Compound Name:
hydroxylpyrazine

Cat. No.: B8255999

Get Quote

\ J

Scaffold Analysis, Synthetic Routes, and Regioselective Functionalization

Executive Summary & Structural Identity

5-Chloro-3-bromo-2-hydroxypyrazine (CAS: 21943-17-9) is a tri-functionalized heterocyclic
building block.[1][2] Its value lies in the orthogonal reactivity of its three functional handles: a
hydroxyl group (tautomeric with a cyclic amide), a reactive bromine at position C-3, and a less
reactive chlorine at position C-5.[1][2] This hierarchy allows researchers to sequentially
construct complex pharmacophores—such as kinase inhibitors or antiviral agents (e.qg.,
Favipiravir analogs)—without the need for extensive protecting group strategies.[2]

Chemical Identity Table
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Property Data
3-Bromo-5-chloropyrazin-2-ol (or 3-bromo-5-
IUPAC Name .
chloropyrazin-2(1H)-one)
CAS Number 21943-17-9
Molecular Formula C4H2BrCIN20
Molecular Weight 209.43 g/mol
Appearance White to pale yellow crystalline solid
pKa (Calculated) ~6.5—7.5 (Acidic OH/NH)
N Soluble in DMSO, DMF, MeOH; sparingly
Solubility

soluble in water (unless basic)

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to predicting reactivity.[1] In solution
(DMSO/MeOH) and the solid state, the compound exists predominantly as the 2-pyrazinone
(lactam) tautomer, not the hydroxypyrazine (lactim).

e Lactam Form (Dominant): The proton resides on N-1.[1] The C-2 position is a carbonyl.[1][2]
This activates the adjacent C-3 position towards nucleophilic attack.[1][2]

e Lactim Form (Minor): The proton resides on the oxygen.[1] This form is relevant during O-
alkylation or when treated with aromatizing agents like POCIs.[1][2]

Visualization: Tautomerism & Numbering

The following diagram illustrates the equilibrium and the specific numbering scheme used
throughout this guide.

Lactam Form (Major) Tautomerization (Fast Lactim Form (Minor)
3-bromo-5-chloropyrazin-2(1H)-one |- 2uemerzation (Fash g | 3 1o mo-5-chloropyrazin-2-ol
(Reactive Electrophile) (Aromatic Pyrazine)
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Figure 1: Tautomeric equilibrium favoring the lactam form, which dictates the electrophilicity of
the C-3 center.[2]

Synthetic Accessibility

While direct bromination of 5-chloro-2-hydroxypyrazine is possible, it often suffers from over-
bromination or purification difficulties.[1][2] The Amino-Diazotization Route is the industry
standard for generating high-purity material suitable for GMP downstream steps.[1][2]

Protocol: Synthesis via Diazotization

Precursor: 2-Amino-5-chloropyrazine (commercially available).[1][2]

Step 1: Regioselective Bromination

The amino group directs bromination to the ortho position (C-3).[1]

Dissolve 2-amino-5-chloropyrazine (1.0 eq) in DCM or Acetonitrile.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to control exotherm.

Stir at RT for 2—4 hours. Monitor by LCMS (Target M+H: ~208/210).

Workup: Wash with water/brine.[1] Concentrate to yield 3-bromo-5-chloropyrazin-2-amine.[1]

[2]

Step 2: Diazotization & Hydrolysis (Sandmeyer-type)

Converting the amine to the hydroxyl group.[1]
¢ Suspend the amine intermediate in 10% H2S0a4 (aq).
e Cool to 0-5°C.

e Add NaNO:2 (1.2 eq) agueous solution dropwise. The amine converts to the diazonium salt.

[1]3]
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e Warm slowly to RT or heat to 40°C to promote nitrogen evolution and hydrolysis.

e Precipitate: The product usually precipitates as a solid upon cooling.[1] Filter and wash with
cold water.[1]

Chemo-Selectivity & Reactivity Profile

This molecule is a "chemical chameleon," allowing distinct reactions at C-3 and C-5 based on
electronic differences.[1][2]

The Reactivity Hierarchy[2]

e C-3 Bromine (Most Reactive):

o Electronic Effect: Flanked by the ring Nitrogen (N-4) and the Carbonyl (C-2).[1] This
makes C-3 highly electron-deficient.[1][2]

o Sterics: Despite being ortho to the carbonyl, the electronic activation overcomes steric
hindrance for most nucleophiles.[1][2]

o Leaving Group: Bromide is a better leaving group than chloride.[1]
o Outcome: SnAr and Pd-oxidative addition occur here first.[1][2]
e C-5 Chlorine (Secondary Reactivity):
o Electronic Effect:Para to the carbonyl.[1] Activated, but less so than C-3.

o Qutcome: Remains intact during mild C-3 functionalization. Can be reacted in a second
step (e.g., using harsher conditions or a second catalyst cycle).[2]

o C-2 Oxygen (Modifiable):
o O-Alkylation: Use Ag2COs/Alkyl Halide (favors O-alkylation).[1]
o N-Alkylation: Use K2COs/Alkyl Halide (favors N-alkylation of the lactam).[1]

o Chlorination: POCIs converts the C=0 into a C-Cl bond, yielding 2,5-dichloro-3-
bromopyrazine.[1][2]
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Visualization: Regioselective Functionalization Map

The following diagram maps the logical flow of chemical modifications.

5-Chloro-3-bromo-2-hydroxypyrazine
(Core Scaffold)

Path A: Nucleophilic Attack lPath B: Metal Catalysis Path C: Activation

Nucleophilic Substitution (SnAr) il Catalyze_d C_oupllng Deoxychlorination
S . ! (Suzuki/stille) .
Nucleophile: Amines, Thiols, Alkoxides ) . . Reagent: POCI3
Partner: Boronic Acids

lFast (RT to 60°C) Oxidative Addition at C-Br XReﬂux

3-Substituted-5-chloropyrazin-2-one 3-Aryl-5-chloropyrazin-2-one 2,5-Dichloro-3-bromopyrazine
(Regioselective C-3 Displacement) (Regioselective C-3 Coupling) (Fully Aromatized Electrophile)

Click to download full resolution via product page

Figure 2: Decision tree for functionalizing the scaffold.[1] Path A and B exploit the higher
reactivity of the C-3 Bromine.[1][2]

Experimental Protocols (Self-Validating)
Protocol A: Regioselective SnAr Displacement at C-3

Objective: Introduce an amine at C-3 while retaining the C-5 Chlorine.[1][2]

» Reagents: Core scaffold (1.0 eq), Primary Amine (1.1 eq), Diisopropylethylamine (DIPEA)
(2.0 eq).[2]

e Solvent: 1,4-Dioxane or DMF.[1][2]
e Procedure:
o Dissolve the core in solvent (0.2 M).[1]

o Add DIPEA and the amine.
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o Heat to 60-80°C. (Note: C-5 displacement typically requires >100°C or stronger bases).[1]

o Validation: Monitor by TLC or HPLC. The product will show a mass shift corresponding to
Br displacement (-Br, +Amine).[2] The Cl isotope pattern (3:1) should remain visible in MS.

[1]

Protocol B: Suzuki-Miyaura Coupling at C-3

Objective: Form a C-C bond at C-3.[1][2]

» Reagents: Core scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Clz (5 mol%), Na=COs
(2.0 eq).[2]

e Solvent: Dioxane/Water (4:1).[1]

e Procedure:

[¢]

Degas solvents thoroughly (Argon sparge).[1]
o Combine reagents under inert atmosphere.
o Heat to 80°C for 2—6 hours.

o Mechanism: The Pd(0) inserts into the weaker C-Br bond (Bond Dissociation Energy ~68
kcal/mol) preferentially over the C-Cl bond (~81 kcal/mol).[1]

o Validation: 1H NMR will show the disappearance of the C-Br moiety and appearance of
aryl protons.[1]

Safety & Handling

e Hazard Identification: The compound is an organohalide and likely a skin/eye irritant (H315,
H319).[1][2]

o Sensitization: Pyrazines can be sensitizers.[1] Use proper PPE (gloves, fume hood).[2]

e Waste: Dispose of halogenated waste separately to prevent formation of toxic byproducts
during incineration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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